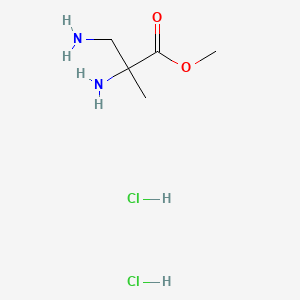
Methyl 2,3-diamino-2-methylpropanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amine with a protected amino acid derivative, followed by deprotection and subsequent purification steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include other amino acid derivatives and compounds with similar functional groups. Examples include:
- 2,3-diaminopropanoic acid
- 2-methyl-2,3-diaminopropanoic acid
Uniqueness
What sets methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride apart from similar compounds is its specific structure and the presence of the dihydrochloride salt form. This unique combination of features can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H14Cl2N2O2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
methyl 2,3-diamino-2-methylpropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H |
InChI Key |
HFKKUQFOZXEFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



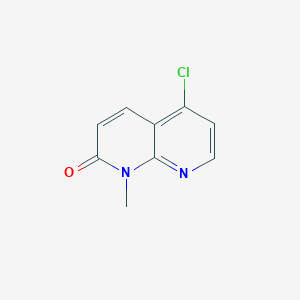
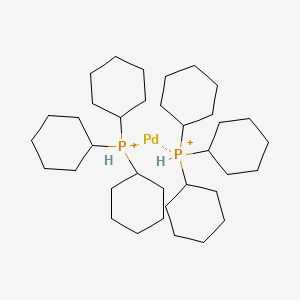
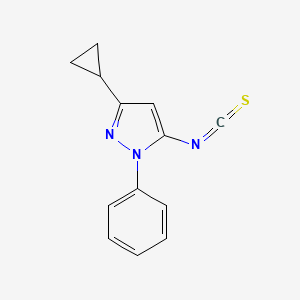
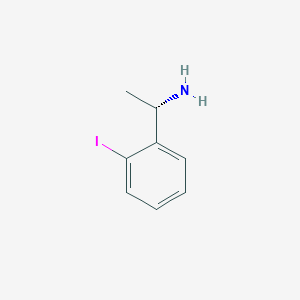
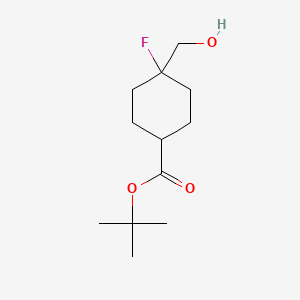
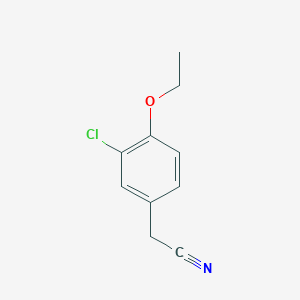
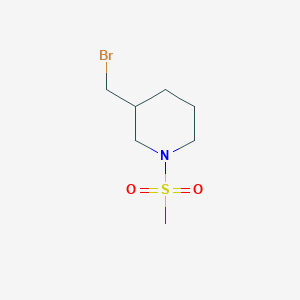

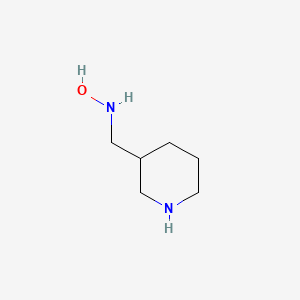

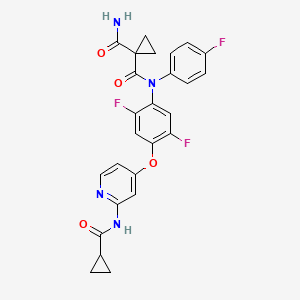
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

